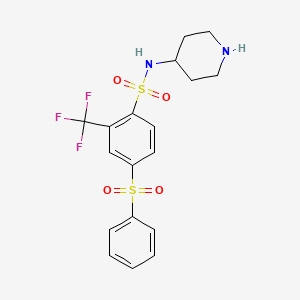

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- is a complex organic compound that has garnered significant interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzenesulfonamide core, a phenylsulfonyl group, a piperidinyl moiety, and a trifluoromethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

Formation of the Benzenesulfonamide Core: This step involves the reaction of benzenesulfonyl chloride with an amine to form the benzenesulfonamide core.

Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group is introduced through a sulfonation reaction, where a phenylsulfonyl chloride reacts with the benzenesulfonamide core.

Addition of the Piperidinyl Moiety: The piperidinyl group is added via a nucleophilic substitution reaction, where a piperidine derivative reacts with the intermediate compound.

Incorporation of the Trifluoromethyl Group: The trifluoromethyl group is introduced using a trifluoromethylating agent, such as trifluoromethyl iodide, under specific reaction conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, optimized reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Nucleophiles such as amines, thiols, or halides under basic or acidic conditions.

Major Products Formed

Oxidation: Sulfone derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzenesulfonamide derivatives.

Scientific Research Applications

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- has a wide range of applications in scientific research:

Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent due to its ability to inhibit carbonic anhydrase IX, an enzyme overexpressed in certain tumors.

Materials Science: Its unique structural features make it a candidate for the development of advanced materials with specific electronic and optical properties.

Industrial Processes: The compound’s reactivity is leveraged in the synthesis of various industrial chemicals and intermediates.

Mechanism of Action

The mechanism of action of benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- involves its interaction with specific molecular targets, such as enzymes and receptors. For example, its inhibition of carbonic anhydrase IX is achieved through binding to the active site of the enzyme, preventing its normal function and leading to antiproliferative effects in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Benzenesulfonamide: A simpler analog without the phenylsulfonyl, piperidinyl, and trifluoromethyl groups.

4-(Trifluoromethyl)benzenesulfonamide: Lacks the phenylsulfonyl and piperidinyl groups.

N-Fluorobenzenesulfonamide: Contains a fluorine atom instead of the trifluoromethyl group.

Uniqueness

Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)- is unique due to its combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted applications in medicinal chemistry and materials science.

Biological Activity

Benzenesulfonamide, specifically 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-, also known as WAY-316606, has garnered attention in pharmacological research due to its significant biological activities, particularly its role as an inhibitor of secreted Frizzled-related protein 1 (sFRP-1). This compound is characterized by its complex molecular structure and is associated with various biological effects, particularly in the context of Wnt signaling pathways.

- Molecular Formula : C18H19F3N2O4S2

- Molecular Weight : 484.94 g/mol

- CAS Number : 915759-45-4

- Solubility : Soluble in DMSO (up to 20 mM)

- Purity : >99%

WAY-316606 functions primarily as an sFRP-1 inhibitor , which prevents sFRP-1 from interacting with Wnt proteins, thereby enhancing Wnt signaling. This mechanism is crucial because Wnt signaling plays a vital role in various cellular processes, including cell proliferation, differentiation, and survival.

Key Findings:

- Inhibition of sFRP-1 : The compound exhibits an IC50 value of approximately 0.5 μM for inhibiting sFRP-1, indicating potent activity in modulating this pathway .

- Effect on Bone Formation : In murine calvarial organ culture assays, WAY-316606 has been shown to increase total bone area when administered at concentrations greater than 0.1 nM . This suggests potential applications in bone regenerative therapies.

Table 1: Summary of Biological Activities

Case Study: Perfusion Pressure and Coronary Resistance

In a study evaluating the effects of various benzenesulfonamide derivatives on perfusion pressure and coronary resistance, it was found that compounds similar to WAY-316606 significantly decreased coronary resistance over time compared to controls. The results indicated that these compounds could interact with biomolecules regulating blood pressure, potentially through calcium channel modulation .

Molecular Docking Studies

Molecular docking studies have been conducted to understand the binding interactions of WAY-316606 with various biological targets. The docking simulations revealed that the compound binds effectively to the active sites of enzymes involved in critical biological pathways, further supporting its potential therapeutic applications.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing Benzenesulfonamide, 4-(phenylsulfonyl)-N-4-piperidinyl-2-(trifluoromethyl)-, and how can purity be optimized?

- Methodology : A multi-step synthesis involving sulfonylation of the piperidine moiety, followed by coupling with a trifluoromethyl-substituted benzene ring. Key steps include:

- Use of protecting groups (e.g., tert-butyl) for the piperidine nitrogen to prevent side reactions during sulfonylation .

- Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization (solvent: ethanol/water) to achieve >98% purity .

- Critical Parameters : Monitor reaction progress using TLC or HPLC; optimize stoichiometry of sulfonyl chloride intermediates to avoid over-sulfonylation.

Q. How can the physicochemical properties (e.g., solubility, stability) of this compound be experimentally determined?

- Methodology :

- Solubility : Perform shake-flask method in solvents (DMSO, water, ethanol) at 25°C, quantified via UV-Vis spectroscopy or HPLC .

- Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with LC-MS analysis to detect degradation products .

Q. What is the proposed mechanism of action for this compound as a sFRP-1 inhibitor?

- Methodology :

- Target Binding : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinity to sFRP-1 .

- Functional Assays : Wnt/β-catenin pathway activation in HEK293 cells, monitored via luciferase reporter assays .

- Mechanism : The sulfonamide and piperidine groups interact with sFRP-1’s Frizzled domain, blocking its inhibition of Wnt signaling .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity between structural analogs of this compound?

- Methodology :

- SAR Analysis : Compare analogs (e.g., variations in sulfonyl or trifluoromethyl groups) using molecular docking (AutoDock Vina) to identify critical binding residues .

- In Vitro Validation : Test analogs in parallel for sFRP-1 inhibition (IC50) and cytotoxicity (MTT assay) to isolate structure-activity relationships .

Q. What advanced techniques validate the compound’s target specificity in complex biological systems?

- Methodology :

- CRISPR Knockout : Generate sFRP-1−/− cell lines; assess compound activity loss via Western blot (β-catenin levels) .

- Proteome Profiling : Use affinity-based pulldown with biotinylated derivatives and mass spectrometry to identify off-target binding .

- Key Insight : The compound shows high selectivity for sFRP-1 over sFRP-2/3 (Ki ratio >100:1) .

Q. How can computational modeling optimize this compound’s pharmacokinetic profile?

- Methodology :

- ADME Prediction : Use Schrödinger’s QikProp to predict bioavailability (%F), blood-brain barrier penetration (logBB), and CYP450 inhibition .

- Metabolic Stability : Simulate phase I metabolism (CYP3A4/2D6) with StarDrop’s DEREK Nexus to identify labile sites (e.g., piperidine N-dealkylation) .

Q. What experimental approaches address discrepancies in spectroscopic data during structural elucidation?

- Methodology :

Properties

Molecular Formula |

C18H19F3N2O4S2 |

|---|---|

Molecular Weight |

448.5 g/mol |

IUPAC Name |

4-(benzenesulfonyl)-N-piperidin-4-yl-2-(trifluoromethyl)benzenesulfonamide |

InChI |

InChI=1S/C18H19F3N2O4S2/c19-18(20,21)16-12-15(28(24,25)14-4-2-1-3-5-14)6-7-17(16)29(26,27)23-13-8-10-22-11-9-13/h1-7,12-13,22-23H,8-11H2 |

InChI Key |

PYFXIKQRPSVOJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1NS(=O)(=O)C2=C(C=C(C=C2)S(=O)(=O)C3=CC=CC=C3)C(F)(F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.